molecular formula C9H12N2O2 B13177416 2-(Sec-butyl)pyrimidine-5-carboxylic acid

2-(Sec-butyl)pyrimidine-5-carboxylic acid

Cat. No.: B13177416
M. Wt: 180.20 g/mol
InChI Key: FIYXRKJANKJGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Sec-butyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sec-butyl)pyrimidine-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a sec-butyl-substituted amine with a pyrimidine derivative, followed by carboxylation. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Sec-butyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(Sec-butyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

    Industry: It can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 2-(Sec-butyl)pyrimidine-4-carboxylic acid
  • 2-(Sec-butyl)pyrimidine-6-carboxylic acid
  • 2-(Tert-butyl)pyrimidine-5-carboxylic acid

Comparison: Compared to similar compounds, 2-(Sec-butyl)pyrimidine-5-carboxylic acid may exhibit unique properties due to the specific positioning of the sec-butyl and carboxylic acid groups

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-butan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-6(2)8-10-4-7(5-11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

FIYXRKJANKJGFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(C=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.